molecular formula C22H22N4O7 B609608 5-[2,4-Dihydroxy-6-(4-Nitrophenoxy)phenyl]-N-(1-Methylpiperidin-4-Yl)-1,2-Oxazole-3-Carboxamide CAS No. 1253584-84-7

5-[2,4-Dihydroxy-6-(4-Nitrophenoxy)phenyl]-N-(1-Methylpiperidin-4-Yl)-1,2-Oxazole-3-Carboxamide

Cat. No. B609608
CAS RN: 1253584-84-7
M. Wt: 454.439
InChI Key: YLQODGGPIHWTHR-UHFFFAOYSA-N
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Description

NMS-E973 is an inhibitor of heat shock protein 90 (HSP90;  IC50 = 10 nM in a fluorescence polarization assay). It decreases HER2 protein expression (IC50 = 110 nM) in BT474 breast cancer cells and inhibits the growth of a 16 cancer cell line panel (IC50s = 13-362 nM). NMS-E973 (60 mg/kg, i.v., per day for ten days) reduces tumor growth by 74% in an A2780 xenograft mouse model. It reduces expression of HSP90 client proteins, phosphorylated ERK and AKT, and total AKT in lysates from A2780 tumors. NMS-E973 also completely eradicates MOLM-13 acute myeloid leukemia tumors in a mouse xenograft model.
NMS-E973 is a novel, selective and potent inhibitor of heat shock protein 90 (Hsp90). NMS-E973 displays significant efficacy in a human ovarian A2780 xenograft tumor model, with a mechanism of action confirmed in vivo by typical modulation of known Hsp90 client proteins, and with a favorable pharmacokinetic and safety profile. The efficacy profile of NMS-E973 suggests a potential for development in different clinical settings, including tumors that have become resistant to molecular targeted agents, particularly in cases of tumors which reside beyond the blood-brain barrier (BBB).

Scientific Research Applications

Inhibition of Heat Shock Protein 90 (Hsp90)

NMS-E973 has been identified as a novel, selective, and potent inhibitor of Hsp90 . Hsp90 is a molecular chaperone involved in the proper folding of many proteins, including those that contribute to tumor progression. By inhibiting Hsp90, NMS-E973 disrupts the function of its client proteins, leading to the degradation of these proteins and the inhibition of tumor cell proliferation.

Anticancer Activity in Ovarian Xenograft Tumor Model

The compound has shown significant efficacy in a human ovarian A2780 xenograft tumor model . This suggests that NMS-E973 could be a promising therapeutic agent for the treatment of ovarian cancer, with the potential to inhibit tumor growth and improve patient outcomes.

Potential Against Drug-Resistant Tumors

NMS-E973 has activity against multiple models of drug resistance to targeted agents . This includes tumors that have developed resistance to kinase inhibitors, which is a significant challenge in cancer treatment. The ability to overcome drug resistance could make NMS-E973 a valuable asset in the development of new cancer therapies.

Blood-Brain Barrier Penetration

One of the remarkable properties of NMS-E973 is its ability to cross the blood-brain barrier (BBB) . This is particularly important for the treatment of brain metastases, a common and difficult-to-treat complication of cancer. The BBB penetration suggests that NMS-E973 could be used to treat intracranial tumors.

Selective Retention in Tumor Tissue

NMS-E973 has been observed to have selective retention in tumor tissue . This means that the compound accumulates in the tumor to a greater extent than in normal tissues, which could lead to increased efficacy and reduced toxicity in cancer treatment.

Activity in Intracranial Melanoma Model

The compound is also active in an intracranially implanted melanoma model . This demonstrates its potential for treating melanoma that has metastasized to the brain, offering hope for a disease that is often fatal once it has spread.

Favorable Pharmacokinetic and Safety Profile

NMS-E973 has a favorable pharmacokinetic profile, meaning it is well-absorbed, distributed, metabolized, and excreted from the body . Additionally, it has a safety profile that supports its further development as a therapeutic agent.

Mechanism of Action

The mechanism of action of NMS-E973 has been confirmed in vivo by the typical modulation of known Hsp90 client proteins . This detailed understanding of how the compound works at the molecular level is crucial for the optimization of its therapeutic potential and the design of clinical trials.

Mechanism of Action

Target of Action

The primary target of NMS-E973 is Hsp90 . Hsp90 is a molecular chaperone that is essential for the conformational stability and activity of many key oncogenic proteins, including kinases such as ErbB2, B-Raf, Alk, Flt3, EGFR, RET, KIT, PDGFR, MET, AKT .

Mode of Action

NMS-E973 binds to the ATP binding site of Hsp90α with subnanomolar affinity . This binding inhibits the function of Hsp90, leading to the degradation of its client proteins .

Biochemical Pathways

The inhibition of Hsp90 by NMS-E973 affects multiple biochemical pathways. As Hsp90 is responsible for the stability of many oncogenic proteins, its inhibition leads to the degradation of these proteins, disrupting the pathways they are involved in .

Pharmacokinetics

NMS-E973 has a favorable pharmacokinetic profile. It has selective retention in tumor tissue and is able to cross the blood-brain barrier (BBB) . This allows it to reach and act on tumors that reside beyond the BBB .

Result of Action

The action of NMS-E973 results in potent antiproliferative activity against tumor cell lines . It induces tumor shrinkage in different human tumor xenografts and is highly active in models of resistance to kinase inhibitors . Moreover, consistent with its ability to cross the BBB, NMS-E973 is also active in an intracranially implanted melanoma model .

Action Environment

The efficacy of NMS-E973 can be influenced by environmental factors. For instance, disease progression is often due to brain metastases, sometimes related to insufficient drug concentrations within the brain . The ability of NMS-E973 to cross the BBB allows it to overcome this challenge and act on tumors within the brain .

properties

IUPAC Name

5-[2,4-dihydroxy-6-(4-nitrophenoxy)phenyl]-N-(1-methylpiperidin-4-yl)-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O7/c1-25-8-6-13(7-9-25)23-22(29)17-12-20(33-24-17)21-18(28)10-15(27)11-19(21)32-16-4-2-14(3-5-16)26(30)31/h2-5,10-13,27-28H,6-9H2,1H3,(H,23,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQODGGPIHWTHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=NOC(=C2)C3=C(C=C(C=C3OC4=CC=C(C=C4)[N+](=O)[O-])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2,4-Dihydroxy-6-(4-Nitrophenoxy)phenyl]-N-(1-Methylpiperidin-4-Yl)-1,2-Oxazole-3-Carboxamide

CAS RN

1253584-84-7
Record name NMS-E973
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1253584847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[2,4-Dihydroxy-6-(4-Nitrophenoxy)phenyl]-N-(1-Methylpiperidin-4-Yl)-1,2-Oxazole-3-Carboxamide
Reactant of Route 2
5-[2,4-Dihydroxy-6-(4-Nitrophenoxy)phenyl]-N-(1-Methylpiperidin-4-Yl)-1,2-Oxazole-3-Carboxamide
Reactant of Route 3
5-[2,4-Dihydroxy-6-(4-Nitrophenoxy)phenyl]-N-(1-Methylpiperidin-4-Yl)-1,2-Oxazole-3-Carboxamide
Reactant of Route 4
5-[2,4-Dihydroxy-6-(4-Nitrophenoxy)phenyl]-N-(1-Methylpiperidin-4-Yl)-1,2-Oxazole-3-Carboxamide
Reactant of Route 5
5-[2,4-Dihydroxy-6-(4-Nitrophenoxy)phenyl]-N-(1-Methylpiperidin-4-Yl)-1,2-Oxazole-3-Carboxamide
Reactant of Route 6
5-[2,4-Dihydroxy-6-(4-Nitrophenoxy)phenyl]-N-(1-Methylpiperidin-4-Yl)-1,2-Oxazole-3-Carboxamide

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